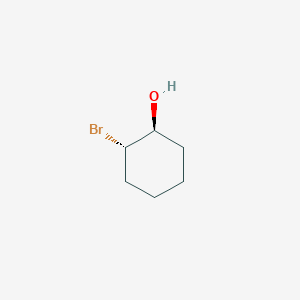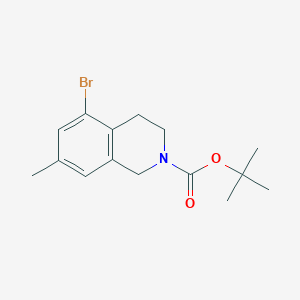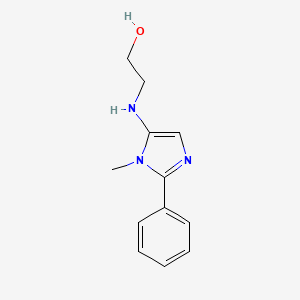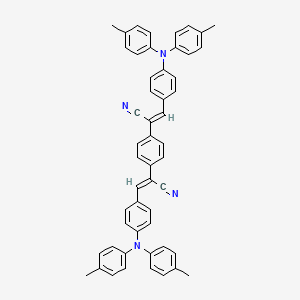
2,2'-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of acrylonitrile groups and di-p-tolylamino phenyl groups attached to a phenylene core. It is often studied for its electronic and photophysical properties, making it a subject of interest in materials science and chemistry.
Preparation Methods
The synthesis of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylene Core: The phenylene core is synthesized through a series of aromatic substitution reactions.
Attachment of Acrylonitrile Groups: Acrylonitrile groups are introduced via nucleophilic addition reactions.
Incorporation of Di-p-tolylamino Phenyl Groups: The final step involves the attachment of di-p-tolylamino phenyl groups through electrophilic aromatic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles .
Scientific Research Applications
2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) involves its interaction with molecular targets through its electronic and photophysical properties. The compound can absorb and emit light, making it useful in applications that require fluorescence. Its molecular structure allows it to participate in charge transfer processes, which are crucial in electronic and photonic devices .
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile) stands out due to its unique combination of acrylonitrile and di-p-tolylamino phenyl groups. Similar compounds include:
2,2’-(1,4-Phenylene)bis(3-(4-(diphenylamino)phenyl)acrylonitrile): Lacks the p-tolyl groups, resulting in different electronic properties.
2,2’-(1,4-Phenylene)bis(3-(4-(dimethylamino)phenyl)acrylonitrile): Contains dimethylamino groups instead of di-p-tolylamino groups, affecting its photophysical behavior.
These comparisons highlight the unique structural and functional attributes of 2,2’-(1,4-Phenylene)bis(3-(4-(di-p-tolylamino)phenyl)acrylonitrile), making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C52H42N4 |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
(Z)-2-[4-[(Z)-1-cyano-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]-3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C52H42N4/c1-37-5-21-47(22-6-37)55(48-23-7-38(2)8-24-48)51-29-13-41(14-30-51)33-45(35-53)43-17-19-44(20-18-43)46(36-54)34-42-15-31-52(32-16-42)56(49-25-9-39(3)10-26-49)50-27-11-40(4)12-28-50/h5-34H,1-4H3/b45-33+,46-34+ |
InChI Key |
APGUDAMADYJMNC-NCOOAAOESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C(/C3=CC=C(C=C3)/C(=C/C4=CC=C(C=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)/C#N)\C#N)C7=CC=C(C=C7)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)C(=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


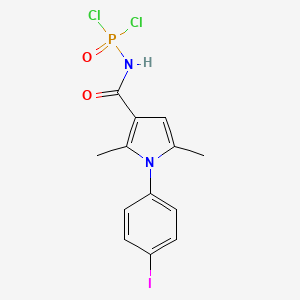
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)
![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)
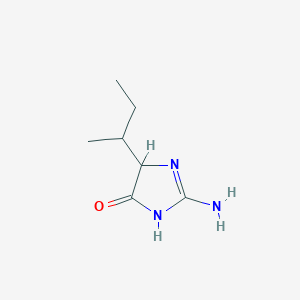
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide](/img/structure/B12817000.png)
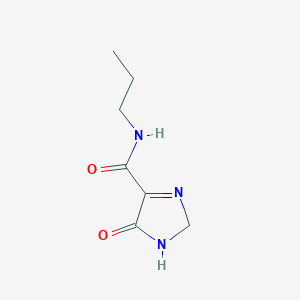

![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)

